molecular formula C12H18N4O4 B2439281 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1694220-62-6

5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2439281
CAS No.: 1694220-62-6
M. Wt: 282.3
InChI Key: QHDCLZHHOOVMIS-UHFFFAOYSA-N
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Description

5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a triazole ring, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile molecule for synthetic and medicinal chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrrolidine and triazole rings. The tert-butoxycarbonyl group is then introduced to protect the amine functionality during subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid lies in its combination of the pyrrolidine and triazole rings, along with the Boc protecting group.

Properties

IUPAC Name

5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-2H-triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c1-12(2,3)20-11(19)16-6-4-5-7(16)8-9(10(17)18)14-15-13-8/h7H,4-6H2,1-3H3,(H,17,18)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDCLZHHOOVMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NNN=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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